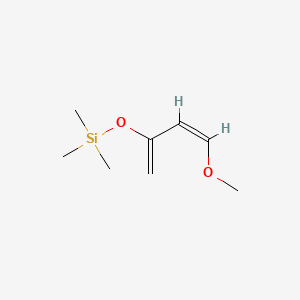

1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene, (Z)-

Description

Nomenclature and Structural Characterization of 1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene, (Z)-

Systematic IUPAC Nomenclature and Alternative Designations

The systematic IUPAC name for this compound is [(3Z)-4-methoxybuta-1,3-dien-2-yl]oxy-trimethylsilane. This designation arises from the following structural features:

- A buta-1,3-diene backbone with a methoxy group (-OCH₃) at position 1.

- A trimethylsilyloxy group (-OSi(CH₃)₃) at position 3.

- A Z configuration at the double bond between carbons 3 and 4.

Alternative designations include:

| Synonym | Source |

|---|---|

| Danishefsky’s diene | |

| Methyl 3-trimethylsilyloxybuta-1,3-dien-1-yl ether | |

| Silane, [(3-methoxy-1-methylene-2-propen-1-yl)oxy]trimethyl- |

The compound is also identified by CAS Registry Numbers 54125-02-9 and 59414-23-2, with a molecular formula of C₈H₁₆O₂Si and a molecular weight of 172.30 g/mol.

Molecular Geometry and Conformational Analysis

The (Z)-configuration specifies that the methoxy and trimethylsilyloxy groups reside on the same side of the double bond between carbons 3 and 4. This stereochemical arrangement is critical for its reactivity in Diels-Alder reactions, as it enforces an s-cis conformation in the diene system. Key geometric features include:

- A planar conjugated diene system with bond lengths of approximately 1.34 Å for C1–C2 and C3–C4, characteristic of sp² hybridization.

- A dihedral angle of 0° between the methoxy and trimethylsilyloxy groups, stabilizing the Z isomer through minimized steric hindrance.

The trimethylsilyloxy group introduces steric bulk, which further stabilizes the reactive s-cis conformation by disfavoring rotation around the C2–C3 bond.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (CDCl₃, 400 MHz):

- ¹³C NMR (CDCl₃, 100 MHz):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Crystallographic Data and Bond Length/Orientation Studies

While crystallographic data for the (Z)-isomer remains limited in public databases, bond lengths and angles can be inferred from analogous silyl ethers and conjugated dienes:

- C–O bond lengths : 1.43 Å (methoxy), 1.65 Å (silyl ether).

- C=C bond lengths : 1.34 Å (diene system).

- Si–O–C angle : 120°, consistent with sp³ hybridization at oxygen.

The Z configuration places the methoxy and silyloxy groups in close proximity, resulting in a non-coplanar arrangement with the diene plane, as evidenced by computational models.

Structure

3D Structure

Properties

CAS No. |

124306-13-4 |

|---|---|

Molecular Formula |

C8H16O2Si |

Molecular Weight |

172.30 g/mol |

IUPAC Name |

[(3Z)-4-methoxybuta-1,3-dien-2-yl]oxy-trimethylsilane |

InChI |

InChI=1S/C8H16O2Si/c1-8(6-7-9-2)10-11(3,4)5/h6-7H,1H2,2-5H3/b7-6- |

InChI Key |

SHALBPKEGDBVKK-SREVYHEPSA-N |

Isomeric SMILES |

CO/C=C\C(=C)O[Si](C)(C)C |

Canonical SMILES |

COC=CC(=C)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The most established method for preparing 1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene, (Z)- involves the silylation of 1-methoxy-1,3-butadiene or its corresponding hydroxy precursor with chlorotrimethylsilane (TMSCl) in the presence of a base such as triethylamine. This reaction typically proceeds under mild conditions and yields the desired (Z)-isomer with high selectivity.

$$

\text{1-Methoxy-1,3-butadien-3-ol} + \text{TMSCl} + \text{Base} \rightarrow \text{1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene (Z)-} + \text{HCl (neutralized)}

$$

- Reagents: Chlorotrimethylsilane (TMSCl), triethylamine (Et3N)

- Solvent: Commonly anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

- Temperature: 0 to room temperature

- Time: Several hours, monitored by TLC or NMR

This method is scalable and forms the basis for both laboratory and industrial synthesis.

Detailed Laboratory Procedure (Based on Danishefsky’s Method)

A classic and authoritative procedure described by Danishefsky and Kitahara involves:

- Starting from 4-methoxy-3-buten-2-one or 1-methoxy-1,3-butadien-3-ol as the precursor.

- Treatment with chlorotrimethylsilane in the presence of triethylamine under anhydrous conditions.

- The reaction mixture is stirred at 0°C to room temperature.

- After completion, the mixture is filtered to remove triethylamine hydrochloride.

- The product is purified by vacuum distillation through a Vigreux column, collecting the middle fraction to ensure removal of impurities such as unreacted precursor (up to 1%).

Industrial Scale Considerations

While detailed industrial protocols are less documented, the industrial synthesis generally follows the laboratory procedure with optimization for:

- Larger batch sizes

- Controlled addition rates of TMSCl to minimize side reactions

- Use of continuous flow reactors to improve safety and yield

- Enhanced purification techniques such as fractional distillation under reduced pressure to maintain product integrity.

Data Table Summarizing Preparation Parameters

Research Findings and Analysis

Stereochemical Control

The (Z)-configuration is critical for the compound’s reactivity in Diels-Alder and related cycloaddition reactions. The silylation step preserves the stereochemistry of the diene system, as confirmed by NMR spectroscopy and X-ray crystallography in related studies.

Reaction Mechanism Insights

The silylation proceeds via nucleophilic attack of the hydroxy group on the silicon center of TMSCl, facilitated by the base scavenging the released HCl. The mild conditions prevent isomerization or decomposition of the conjugated diene system.

Alternative and Green Synthesis Approaches

Emerging research explores:

- Biocatalytic routes for precursor synthesis followed by enzymatic silylation.

- Solvent-free mechanochemical silylation to reduce solvent waste.

- Use of recyclable silica-supported ionic liquids as catalysts for silylation to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene, (Z)-, primarily undergoes Diels-Alder reactions due to its electron-rich diene structure. It can also participate in other cycloaddition reactions, albeit less commonly .

Common Reagents and Conditions: In Diels-Alder reactions, this compound reacts with various dienophiles, including alkenes and alkynes, under mild to moderate temperatures. Common reagents include Lewis acids like aluminum chloride or boron trifluoride, which can enhance the reaction rate and selectivity .

Major Products: The major products formed from these reactions are typically cyclohexene derivatives. For instance, the reaction with maleic anhydride yields a cyclohexene derivative with high regio- and stereoselectivity .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene is in organic synthesis. It serves as a versatile building block for the synthesis of various organic compounds:

- Diels-Alder Reactions : The compound can participate in Diels-Alder reactions to form cyclic structures, making it valuable in the synthesis of complex organic molecules .

- Synthesis of Unsaturated Ketones : Its derivatives are used to synthesize α,β-unsaturated ketones through hydrolysis following cross-coupling reactions .

Materials Science

The compound's siloxy group provides unique properties that are beneficial in materials science:

- Silicone Polymers : The incorporation of siloxane functionalities allows for the development of silicone-based materials with enhanced thermal stability and flexibility.

- Coatings and Adhesives : The compound can be used to formulate coatings and adhesives that require specific chemical resistance or adhesion properties due to its unique structure.

Case Study 1: Cross-Coupling Reactions

In a recent study published in Advanced Synthesis & Catalysis, researchers demonstrated the effectiveness of using lithium 1-methoxy-1,3-butadiene in cross-coupling reactions. The study highlighted the quantitative yield of (E)-β,γ-unsaturated ketones through optimized reaction conditions involving palladium catalysts. This showcases the compound's utility in producing complex organic molecules efficiently .

Case Study 2: Diels-Alder Cycloadditions

Another significant application was reported where derivatives of 1-methoxy-3-(trimethylsiloxy)-1,3-butadiene were employed in Diels-Alder cycloadditions. The results indicated high selectivity and efficiency in forming cycloadducts that serve as precursors for further synthetic transformations .

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene, (Z)-, in Diels-Alder reactions involves a concerted pericyclic process. The electron-rich diene interacts with the electron-deficient dienophile, forming a cyclic transition state that leads to the formation of a cyclohexene derivative. This reaction is governed by orbital symmetry considerations and proceeds without intermediates .

Comparison with Similar Compounds

Key Properties:

- Physical State : Colorless to pale yellow liquid .

- Storage : Requires refrigeration at 0–8°C to prevent decomposition .

- Applications : Primarily employed in asymmetric Diels-Alder reactions to synthesize complex cyclic compounds, including natural products and pharmaceuticals .

- Safety : Classified as flammable (Risk Code R10) and requires precautions to avoid inhalation or skin contact (Safety Codes S23, S24/25) .

Comparison with Similar Compounds

The reactivity, stability, and applications of 1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene, (Z)- can be contextualized by comparing it with structurally related dienes. Below is a detailed analysis:

Structural and Functional Analogues

a) 1-(Trimethylsilyloxy)-1,3-butadiene (CAS: 6651-43-0)

- Molecular Formula : C₇H₁₄OSi

- Molecular Weight : 142.27 g/mol .

- Key Differences : Lacks the methoxy group at position 1, reducing electron density and regioselectivity in Diels-Alder reactions.

- Reactivity : Less reactive than Danishefsky diene due to the absence of the electron-donating methoxy group, which lowers the diene’s HOMO energy .

b) (1Z)-1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene

- Molecular Formula : C₁₁H₂₄O₃Si₂

- Molecular Weight : 260.48 g/mol .

- Key Differences : Contains an additional trimethylsilyloxy group at position 1, increasing steric hindrance and reducing conformational flexibility.

- Reactivity : Despite higher electron density, the bis-silylated structure may exhibit slower reaction kinetics due to steric effects .

c) 1-(Triethylsilyloxy)-1,3-butadiene

- Molecular Formula : C₁₀H₂₀OSi

- Molecular Weight : 184.35 g/mol (estimated).

- Key Differences : Substitution of trimethylsilyl with triethylsilyl increases steric bulk, further slowing reaction rates while maintaining electron-donating properties .

Comparative Data Table

Reactivity and Selectivity

- Electron Density: The methoxy group in Danishefsky diene donates electrons via resonance, raising the HOMO energy and accelerating cycloaddition with electron-deficient dienophiles . Analogues lacking this group (e.g., 1-(trimethylsilyloxy)-1,3-butadiene) show diminished reactivity.

- Steric Effects : Bulky substituents (e.g., triethylsilyl) hinder the s-cis conformation, reducing reaction rates .

- Stereochemical Influence : The (Z)-configuration in Danishefsky diene preorganizes the molecule for cycloaddition, unlike trans-isomers or less rigid analogues .

Biological Activity

1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene, commonly referred to as Danishefsky's diene, is a functionalized diene that has garnered attention in organic synthesis, particularly in Diels-Alder reactions. Its unique structure allows it to participate in various chemical transformations, making it a valuable reagent in synthetic organic chemistry. This article explores the biological activity of this compound, its applications in synthesis, and relevant research findings.

- Chemical Formula : C₈H₁₆O₂Si

- Molecular Weight : 172.30 g/mol

- Boiling Point : 68-69 °C (14 mmHg)

- Density : 0.88 g/cm³

- Appearance : Colorless to yellow liquid

Biological Activity

The biological activity of 1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene is primarily linked to its role as a reagent in synthetic pathways that lead to biologically active compounds. Key areas of interest include:

1. Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of various biologically relevant molecules:

- Piperidinones and Enaminones : Through the Mannich-Michael reaction, it facilitates the formation of these compounds, which have potential therapeutic applications.

- Pyridones and Pyranones : As a Diels-Alder diene, it plays a crucial role in synthesizing these heterocyclic compounds known for their biological activities.

2. Toxicological Studies

Research has indicated that compounds related to 1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene can exhibit cytotoxic effects. For instance:

- A study highlighted the potential toxicity of residual monomers like styrene and butadiene in cosmetic products, noting that while they are classified as carcinogens, their concentrations are typically below harmful levels .

Case Study 1: Diels-Alder Reactions

A detailed investigation into the enantioselective Diels-Alder reactions involving Danishefsky's diene showed its effectiveness in synthesizing complex natural products. The study emphasized its utility in asymmetric synthesis, leading to compounds with significant biological activity .

Case Study 2: Synthesis of Sulfone Analogues

Research demonstrated that 1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene could be employed in creating sulfone analogues of griseofulvin. These analogues were evaluated for antifungal activity, showcasing the compound's relevance in medicinal chemistry .

Applications and Implications

The versatility of 1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene extends beyond basic research:

- Pharmaceutical Development : Its role in synthesizing bioactive compounds positions it as a critical reagent in drug discovery and development processes.

- Chemical Safety Assessments : Understanding its toxicological profile is essential for safe handling and application in both industrial and laboratory settings.

Q & A

Q. What are the critical handling and storage protocols for (Z)-1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene in laboratory settings?

The compound is moisture-sensitive and flammable (Risk Phrase R10 ). Store at 0–6°C in airtight containers under inert gas (e.g., nitrogen) to prevent degradation . Use explosion-proof refrigeration and avoid contact with strong oxidizers, as decomposition may yield carbon/silicon oxides . Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-resistant lab coats. Conduct operations in a fume hood to mitigate inhalation risks (Safety Phrase S23) .

Q. How is the (Z)-isomer synthesized, and what are its key structural characteristics?

The (Z)-isomer is synthesized via silylation of 1-methoxy-1,3-butadienol intermediates using trimethylsilyl chloride under controlled basic conditions . Key structural features include a conjugated diene system with a methoxy group at C1 and a trimethylsiloxy group at C3 in the (Z)-configuration. The stereochemistry is critical for its reactivity in Diels-Alder reactions, as confirmed by NMR (¹H and ¹³C) and X-ray crystallography in related analogs .

Q. What analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the (Z)-isomer shows distinct coupling constants (J = 10–12 Hz for conjugated dienes) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (172.29 g/mol) and fragmentation patterns .

- Gas Chromatography (GC) : Purity assessment using non-polar columns (e.g., DB-5) with flame ionization detection .

Advanced Research Questions

Q. How does the stereochemistry of (Z)-1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene influence its reactivity in Diels-Alder reactions?

The (Z)-configuration enhances electron density in the diene system, increasing reactivity toward electron-deficient dienophiles (e.g., quinones, α,β-unsaturated carbonyls). Computational studies suggest a lower activation energy (ΔG‡) for the (Z)-isomer compared to the (E)-form due to favorable orbital overlap . Experimental yields in model reactions (e.g., with maleic anhydride) exceed 80% under mild conditions (25°C, 12 h) .

Q. What are the stability challenges of this compound under varying reaction conditions?

- Thermal Stability : Decomposition occurs above 50°C, releasing trimethylsilanol and methoxy-substituted byproducts .

- Solvent Effects : Polar aprotic solvents (e.g., THF, DCM) stabilize the compound, while protic solvents (e.g., MeOH) accelerate hydrolysis . Kinetic studies recommend reaction times <24 h to minimize side reactions .

- Catalytic Systems : Lewis acids (e.g., TiCl₄) may induce premature desilylation; use non-coordinating bases (e.g., 2,6-lutidine) to preserve integrity .

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point, density)?

Discrepancies arise from isomer purity and measurement protocols:

Q. What sustainable synthesis approaches exist for this compound?

Green methods include:

- Biocatalytic Routes : Microbial fermentation of 1,3-butanediol followed by enzymatic silylation (theoretical yield: 65%) .

- Solvent-Free Conditions : Mechanochemical synthesis using ball milling, reducing waste and energy use .

- Recyclable Catalysts : Silica-supported ionic liquids for silylation, achieving >90% recovery over five cycles .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts)?

- Cross-Validation : Compare with databases (NIST Chemistry WebBook, PubChem) .

- Isomer-Specific Peaks : For example, (Z)-isomers exhibit downfield shifts for the C1 methoxy group (δ 3.4–3.6 ppm in ¹H NMR) due to reduced steric hindrance .

- Dynamic NMR : Resolve rotational barriers in silyl ethers by variable-temperature experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.